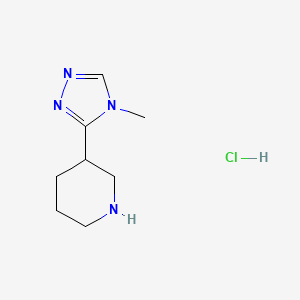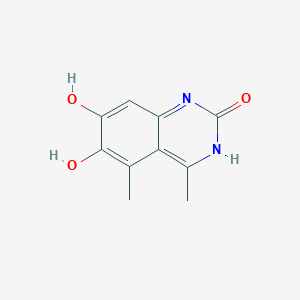
4,5-Dimethylquinazoline-2,6,7-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-二甲基喹唑啉-2,6,7-三醇是喹唑啉的衍生物,喹唑啉是一种含氮杂环化合物
准备方法
4,5-二甲基喹唑啉-2,6,7-三醇的合成可以通过几种方法实现。一种常见的方法是在酸性条件下使2-氨基-4,5-二甲基苯甲酸与甲酰胺反应,形成喹唑啉环。随后的羟基化反应在2、6和7位引入羟基。工业生产方法可能涉及使用催化剂和优化的反应条件来提高产量和纯度。
化学反应分析
4,5-二甲基喹唑啉-2,6,7-三醇会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 该化合物可以被还原形成二氢喹唑啉。
取代: 使用亲电取代反应,甲基可以被其他官能团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤素等亲电试剂。这些反应形成的主要产物包括醌、二氢喹唑啉和取代的喹唑啉。
科学研究应用
化学: 它用作合成更复杂分子的构建块。
生物学: 该化合物已被证明具有作为酶抑制剂的潜力,并已被研究用于其与各种生物靶标的相互作用。
医药: 喹唑啉衍生物,包括4,5-二甲基喹唑啉-2,6,7-三醇,已被研究用于其抗癌、抗菌和抗病毒特性。
工业: 该化合物可用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
4,5-二甲基喹唑啉-2,6,7-三醇的作用机制涉及其与特定分子靶标的相互作用。羟基可以与蛋白质中氨基酸残基形成氢键,可能抑制酶活性。该化合物也可能与DNA相互作用,导致基因表达发生变化。所涉及的确切途径取决于特定的生物靶标及其应用的背景。
相似化合物的比较
4,5-二甲基喹唑啉-2,6,7-三醇可以与其他喹唑啉衍生物进行比较,例如:
4,6,7-三甲基喹唑啉: 缺少羟基,导致不同的化学反应性和生物活性。
2,4-二甲基喹唑啉: 在不同位置具有甲基,影响其与生物靶标的相互作用。
4,5-二甲基喹唑啉-2,6-二醇: 缺少一个羟基,这可能会影响其溶解度和反应性
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
6,7-dihydroxy-4,5-dimethyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-4-8-5(2)11-10(15)12-6(8)3-7(13)9(4)14/h3,13-14H,1-2H3,(H,11,12,15) |
InChI 键 |
GTLTVFRYIBAKDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC2=NC(=O)NC(=C12)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




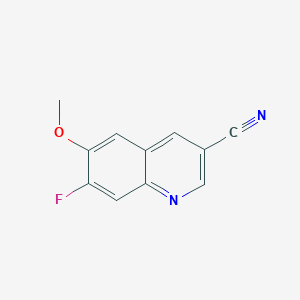



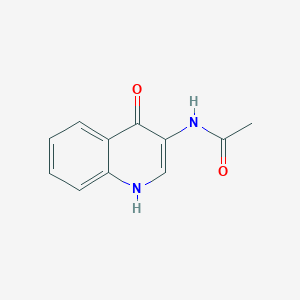
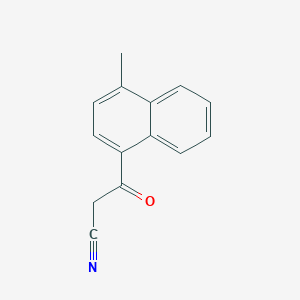
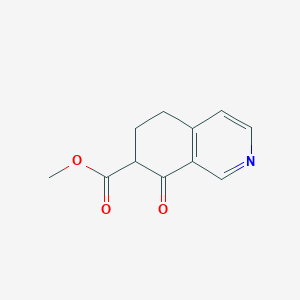


![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)

